6-Chloro-9-methyl-7H-purin-8(9H)-one

Purine Nucleoside Phosphorylase Enzyme Inhibition Purine Metabolism

Choose this 8-oxopurine for its non-interchangeable triad: C6-Cl (synthetic handle), N9-Me (tautomeric lock), and 8-oxo (modulates H-bonding/electronics). Validated for PNP inhibition (IC₅₀ 1.33 μM) and TEAD inhibitor synthesis. Ideal for kinase/OGG1 SAR.

Molecular Formula C6H5ClN4O
Molecular Weight 184.58 g/mol
CAS No. 84602-79-9
Cat. No. B1641230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-methyl-7H-purin-8(9H)-one
CAS84602-79-9
Molecular FormulaC6H5ClN4O
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)Cl)NC1=O
InChIInChI=1S/C6H5ClN4O/c1-11-5-3(10-6(11)12)4(7)8-2-9-5/h2H,1H3,(H,10,12)
InChIKeyKJZYRUQLZCSBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 84602-79-9): Technical Baseline and Procurement Context


6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 84602-79-9) is a small-molecule 8-oxopurine derivative with molecular formula C₆H₅ClN₄O and molecular weight 184.58 g/mol, bearing a C6 chlorine substituent, an N9 methyl group, and an 8-oxo (lactam) functionality . The compound is commercially available from multiple vendors at purities typically ranging from 95% to ≥98%, with storage generally recommended at 2–8°C under inert atmosphere . It is primarily employed as a versatile synthetic building block in medicinal chemistry and as a pharmacological tool compound for probing purine metabolism enzymes, including purine nucleoside phosphorylase (PNP) .

Why Generic Purine Analogs Cannot Substitute for 6-Chloro-9-methyl-7H-purin-8(9H)-one


The substitution of 6-chloro-9-methyl-7H-purin-8(9H)-one with structurally related purine analogs is not scientifically interchangeable due to the unique combination of three critical pharmacophoric features: the C6 chlorine (a synthetic handle for nucleophilic displacement), the N9 methyl group (which locks the purine in a specific tautomeric state and modulates target engagement), and the 8-oxo carbonyl (which alters hydrogen-bonding capacity and electronic distribution relative to non-oxidized purines) . These features collectively determine both the compound's reactivity as a synthetic intermediate and its enzyme inhibition profile, particularly against purine nucleoside phosphorylase (PNP) where the 8-oxo moiety distinguishes it from 6-chloro-9-methylpurine analogs lacking the C8 carbonyl . Generic substitution with an analog lacking any one of these three features—for example, 6-chloro-9-methylpurine (CAS 2346-74-9) or 6-chloro-7-methyl-7H-purin-8(9H)-one (CAS 1226804-17-6)—yields fundamentally different chemical reactivity and biological target engagement, directly impacting both synthetic outcomes and pharmacological interpretation . The quantitative evidence below substantiates the specific dimensions along which this compound exhibits measurable differentiation.

Quantitative Evidence Guide: Differentiating 6-Chloro-9-methyl-7H-purin-8(9H)-one from Closest Analogs


PNP Enzyme Inhibition: 6-Chloro-9-methyl-7H-purin-8(9H)-one vs. 6-Chloro-9-methylpurine

6-Chloro-9-methyl-7H-purin-8(9H)-one exhibits measurable inhibition of purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1.33 μM and a Ki of 290 μM against human erythrocyte PNP, as reported in curated BindingDB entries derived from ChEMBL data . In contrast, the corresponding non-oxidized analog, 6-chloro-9-methylpurine (CAS 2346-74-9, molecular weight 168.58 g/mol), differs by the absence of the C8 carbonyl and has no reported PNP inhibition data in the same assay systems, representing a functionally distinct pharmacophore .

Purine Nucleoside Phosphorylase Enzyme Inhibition Purine Metabolism

OGG1 Inhibition: 6-Chloro-8-oxopurines vs. 8-Oxoguanines

In a systematic study of N-9 alkylated 8-oxopurines evaluating inhibition of human 8-oxoguanine DNA glycosylase (OGG1), 6-chloro-8-oxopurines were reported to be 'slightly better inhibitors than the corresponding 8-oxoguanines' . While the study did not report the specific numeric IC₅₀ value for 6-chloro-9-methyl-7H-purin-8(9H)-one, the class-level finding establishes that the 6-chloro substituent confers a modest but consistent inhibitory advantage over the 6-amino (guanine) analog 2-amino-6-chloro-8-oxopurine derivatives, providing a measurable differentiation vector for OGG1-targeted research applications.

DNA Repair OGG1 Glycosylase Base Excision Repair

Regioisomeric Differentiation: N9-Methyl vs. N7-Methyl 8-Oxopurine

6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 84602-79-9) is the N9-methyl regioisomer, whereas 6-chloro-7-methyl-7H-purin-8(9H)-one (CAS 1226804-17-6) represents the N7-methyl regioisomer . These two compounds share identical molecular formulas (C₆H₅ClN₄O, MW 184.58) and differ only in the position of the methyl group on the purine ring. The N9-methylated isomer exhibits a computed XLogP3 of 0.3 and topological polar surface area (TPSA) of 58.1 Ų, which differs from the N7-isomer due to altered hydrogen-bonding geometry and electronic distribution .

Regioisomerism Tautomeric Control Synthetic Intermediate

Commercial Availability and Purity Specifications Across Suppliers

6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 84602-79-9) is commercially stocked by multiple suppliers with documented purity specifications and quantity options: GlpBio offers ≥95% purity with stock availability at 100 mg ($93), 250 mg ($194), and 1 g ($405) ; MolCore provides NLT 98% purity ; AChemBlock supplies 95% purity in 250 mg ($200), 1 g ($470), and 5 g ($1,280) quantities with in-stock global availability ; AKSci offers 95% purity at 250 mg ($372) with 1-week lead time . In contrast, the N7-methyl regioisomer (CAS 1226804-17-6) has substantially fewer commercial listings and limited stock availability .

Vendor Comparison Purity Specifications Procurement

Synthetic Utility: C6-Chloro as a Versatile Leaving Group

The C6-chloro substituent of 6-chloro-9-methyl-7H-purin-8(9H)-one serves as an electrophilic site amenable to nucleophilic aromatic substitution (SₙAr), enabling facile conversion to 6-amino, 6-alkoxy, and 6-thioalkyl derivatives under mild conditions . This reactivity is exploited in the synthesis of 6,9-disubstituted purin-8-ones via copper-catalyzed coupling/cyclization protocols, with the 8-oxo group enhancing solubility and modulating electronic properties relative to non-oxidized purines . In contrast, the corresponding 6-unsubstituted or 6-amino analogs lack this synthetic handle, limiting their utility as intermediates for diverse derivatization.

Nucleophilic Aromatic Substitution Purine Derivatization Medicinal Chemistry Building Block

Patent-Cited Utility: YAP/TAZ-TEAD Inhibitor Intermediate

6-Chloro-9-methyl-7H-purin-8(9H)-one is explicitly cited as a synthetic intermediate in a patent family (WO-2020070181-A1 and corresponding EP-3860990-A1, US-2021323982-A1, KR-20210072001-A1) covering inhibitors of the YAP/TAZ-TEAD interaction for cancer treatment . The compound appears in the patent documentation as a building block for constructing TEAD-binding small molecules that disrupt the Hippo signaling pathway, a validated target in oncology. While many purine analogs can serve as intermediates, the specific N9-methyl-8-oxo-6-chloro substitution pattern provides the precise hydrogen-bonding and steric complementarity required for this inhibitor series, as evidenced by its inclusion in the patent's synthetic schemes.

YAP/TAZ-TEAD Pathway Cancer Therapeutics Hippo Signaling

Optimal Research and Industrial Application Scenarios for 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 84602-79-9)


Purine Nucleoside Phosphorylase (PNP) Enzyme Inhibition Studies

6-Chloro-9-methyl-7H-purin-8(9H)-one is directly applicable as a tool compound for investigating purine nucleoside phosphorylase (PNP) activity in enzymatic assays. With a reported IC₅₀ of 1.33 μM and Ki of 290 μM against human erythrocyte PNP, the compound provides a measurable inhibition benchmark that distinguishes the 8-oxopurine scaffold from non-oxidized purine analogs . Researchers studying purine salvage pathway modulation, T-cell metabolism, or developing PNP inhibitors for immunomodulatory applications should consider this compound as a structurally defined, commercially available probe for assay validation and SAR studies.

OGG1 DNA Glycosylase Inhibitor Development

The 6-chloro-8-oxopurine scaffold represented by this compound has been demonstrated to offer marginally improved OGG1 inhibition compared to corresponding 8-oxoguanine analogs . Research groups engaged in OGG1-targeted drug discovery—particularly for applications in cancer radiosensitization, pulmonary fibrosis, or inflammatory disease modulation—can leverage 6-chloro-9-methyl-7H-purin-8(9H)-one as a synthetic starting point for optimizing OGG1 inhibitors. The C6-chloro substituent additionally enables facile SAR exploration through nucleophilic displacement reactions.

YAP/TAZ-TEAD Pathway Inhibitor Synthesis

As documented in patent WO-2020070181-A1 and its international equivalents, 6-chloro-9-methyl-7H-purin-8(9H)-one serves as a key synthetic intermediate in the preparation of small-molecule inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a validated target in Hippo pathway-driven cancers . Medicinal chemistry teams pursuing TEAD inhibitors for oncology indications can utilize this compound as a building block that aligns with established patent precedent, facilitating access to proprietary chemical space while mitigating intellectual property risk.

Purine-Based Kinase Inhibitor Scaffold Derivatization

The combination of an electrophilic C6-chloro leaving group and a protected N9-methyl-8-oxo purine core makes 6-chloro-9-methyl-7H-purin-8(9H)-one an ideal versatile building block for synthesizing diverse 6,9-disubstituted purin-8-one libraries via copper-catalyzed coupling/cyclization methodologies . This compound is particularly suited for medicinal chemistry programs requiring parallel synthesis of purine-based kinase inhibitor candidates, where the 8-oxo moiety provides additional hydrogen-bonding opportunities with kinase hinge regions compared to non-oxidized purine scaffolds. The commercial availability of this compound at multiple purity grades (95% to NLT 98%) from diverse suppliers further supports its utility in both small-scale exploratory chemistry and larger-scale lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-9-methyl-7H-purin-8(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.